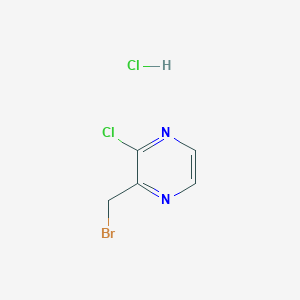

2-(Bromomethyl)-3-chloropyrazine hydrochloride

CAS No.:

Cat. No.: VC13541130

Molecular Formula: C5H5BrCl2N2

Molecular Weight: 243.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrCl2N2 |

|---|---|

| Molecular Weight | 243.91 g/mol |

| IUPAC Name | 2-(bromomethyl)-3-chloropyrazine;hydrochloride |

| Standard InChI | InChI=1S/C5H4BrClN2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H |

| Standard InChI Key | FCWAINUKADVBOY-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=N1)CBr)Cl.Cl |

| Canonical SMILES | C1=CN=C(C(=N1)CBr)Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The pyrazine ring in 2-(bromomethyl)-3-chloropyrazine hydrochloride is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Substituents include:

-

Bromomethyl (-CH₂Br) at position 2: A reactive site for nucleophilic substitution.

-

Chlorine (-Cl) at position 3: Enhances electron-withdrawing effects, stabilizing the ring.

-

Hydrochloride counterion: Likely associated with protonation at a nitrogen atom or as a salt form post-synthesis .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₅BrCl₂N₂ |

| Molecular Weight | 268.37 g/mol |

| SMILES Notation | ClC1=NC=CN=C1CBr.Cl |

| XLogP3-AA (Lipophilicity) | ~2.1 (estimated) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Spectroscopic Characterization

-

NMR (¹H):

-

Pyrazine ring protons: δ 8.5–9.0 ppm (deshielded due to electronegative substituents).

-

Bromomethyl (-CH₂Br): δ 4.3–4.7 ppm (triplet, J = 6–8 Hz).

-

-

Mass Spectrometry:

-

Parent ion [M+H]⁺: m/z 267.9 (theoretical), with isotopic peaks indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

-

Synthesis and Manufacturing

Route 1: Bromination of 3-Chloro-2-methylpyrazine

-

Chlorination:

-

Starting material: 2-methylpyrazine.

-

Reaction with Cl₂ or SOCl₂ under controlled conditions introduces chlorine at position 3.

-

-

Bromination:

-

Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) converts the methyl group to bromomethyl.

-

-

Salt Formation:

-

Treatment with HCl in ethanol yields the hydrochloride salt.

-

Route 2: Direct Functionalization of Pyrazine

-

Simultaneous Substitution:

Table 2: Comparison of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 60–70% | 50–65% |

| Purity | >95% (HPLC) | 90–95% |

| Key Challenge | Radical stability | Regioselectivity |

Industrial-Scale Production

-

Reactor Conditions:

-

Temperature: 80–100°C for bromination steps.

-

Solvents: Acetonitrile or DMF for polar aprotic environments.

-

-

Purification:

-

Crystallization from ethanol/water mixtures.

-

Chromatography for high-purity batches (>99%).

-

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles:

-

Amines: Forms 2-(aminomethyl)-3-chloropyrazine derivatives (e.g., with NH₃ or primary amines).

-

Thiols: Yields thioether-linked analogs (e.g., with mercaptoethanol).

-

Alkoxides: Produces ether derivatives (e.g., methoxymethylpyrazines).

Oxidation and Reduction

-

Oxidation:

-

KMnO₄ in acidic conditions converts bromomethyl to carboxylic acid (-COOH).

-

-

Reduction:

-

LiAlH₄ reduces the bromomethyl group to methyl (-CH₃), yielding 3-chloro-2-methylpyrazine.

-

Ring Functionalization

-

Electrophilic Aromatic Substitution:

-

Chlorine at position 3 directs incoming electrophiles to position 5 or 6 (meta/para positions).

-

Applications in Research and Industry

Pharmaceutical Intermediates

-

Antimicrobial Agents: Pyrazine derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

-

Kinase Inhibitors: Bromomethyl groups enable covalent binding to cysteine residues in target proteins.

Agrochemical Development

-

Herbicides: Functionalization with heterocycles enhances soil stability and bioavailability.

Material Science

-

Coordination Polymers: Pyrazine ligands form metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume